molecular formula C11H23BrN2 B13640134 1-(3-Bromopropyl)-4-isobutylpiperazine

1-(3-Bromopropyl)-4-isobutylpiperazine

Cat. No.: B13640134
M. Wt: 263.22 g/mol
InChI Key: PIUFFBLWZCXMCS-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-isobutylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by a bromopropyl group attached to the piperazine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-4-isobutylpiperazine typically involves the reaction of 4-isobutylpiperazine with 1,3-dibromopropane. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-4-isobutylpiperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: Products include propyl-substituted piperazines.

Scientific Research Applications

1-(3-Bromopropyl)-4-isobutylpiperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-isobutylpiperazine involves its interaction with specific molecular targets. The bromopropyl group can undergo nucleophilic substitution reactions with biological nucleophiles, leading to the formation of covalent bonds with proteins or nucleic acids. This can result in the modulation of biological pathways and the inhibition of specific enzymes or receptors.

Comparison with Similar Compounds

    1-(3-Chloropropyl)-4-isobutylpiperazine: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Iodopropyl)-4-isobutylpiperazine: Similar structure but with an iodine atom instead of bromine.

    1-(3-Bromopropyl)-4-methylpiperazine: Similar structure but with a methyl group instead of an isobutyl group.

Uniqueness: 1-(3-Bromopropyl)-4-isobutylpiperazine is unique due to the presence of the bromopropyl group, which imparts distinct reactivity and biological activity

Properties

Molecular Formula

C11H23BrN2

Molecular Weight

263.22 g/mol

IUPAC Name

1-(3-bromopropyl)-4-(2-methylpropyl)piperazine

InChI

InChI=1S/C11H23BrN2/c1-11(2)10-14-8-6-13(7-9-14)5-3-4-12/h11H,3-10H2,1-2H3

InChI Key

PIUFFBLWZCXMCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCN(CC1)CCCBr

Origin of Product

United States

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